
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C9H10OS It is classified as an alkynyl alcohol, featuring a thiophene ring substituted with a methyl group and a hydroxyl group attached to a butynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol typically involves the condensation of acetylene with a suitable precursor, such as 5-methylthiophene-2-carbaldehyde. The reaction can be promoted using base catalysts (e.g., sodium hydroxide) or Lewis acid catalysts (e.g., aluminum chloride). The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of 2-(5-Methylthiophen-2-yl)but-3-yn-2-one.
Reduction: Formation of 2-(5-Methylthiophen-2-yl)but-3-en-2-ol or 2-(5-Methylthiophen-2-yl)butan-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. Additionally, the thiophene ring can engage in aromatic interactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: A simpler alkynyl alcohol without the thiophene ring.
5-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol.
Thiophenes: A class of compounds containing the thiophene ring, with various substituents.
Uniqueness
This compound is unique due to the combination of the alkynyl alcohol and thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H10OS |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H10OS/c1-4-9(3,10)8-6-5-7(2)11-8/h1,5-6,10H,2-3H3 |
Clé InChI |
WGMXPSKJTBESGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
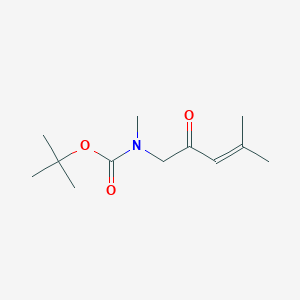
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
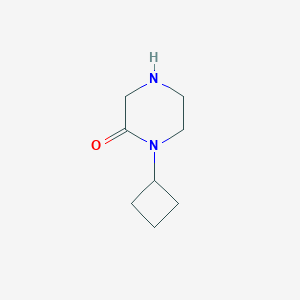
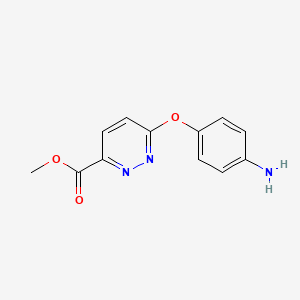
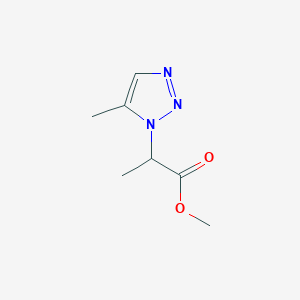
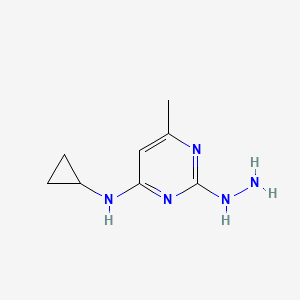

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)



